molecular formula C13H14N2O4 B8182056 Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate

Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B8182056
M. Wt: 262.26 g/mol
InChI Key: AJDOYHCMXUUJQH-UHFFFAOYSA-N
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Description

Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C13H16N2O4. It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate
  • Methyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11-14-7-13(19-11)8-15(9-13)12(17)18-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDOYHCMXUUJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN(C2)C(=O)OCC3=CC=CC=C3)OC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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